4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Description
4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with an ethoxyethyl chain, which is further substituted with a phenoxy group containing an isopropoxy substituent. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
4-[2-[2-(4-propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-15(2)22-17-5-3-16(4-6-17)21-14-13-20-12-9-18-7-10-19-11-8-18;/h3-6,15H,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUNVKQFQXECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-isopropoxyphenol and 2-(2-chloroethoxy)ethylamine. These intermediates are then subjected to nucleophilic substitution reactions to form the desired product. The reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
Uniqueness
4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
